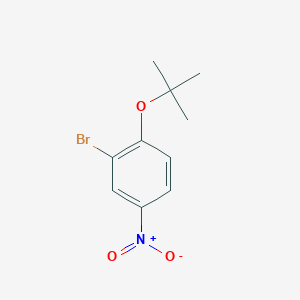

2-Bromo-1-(tert-butoxy)-4-nitrobenzene

Descripción

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound reveals a complex substitution pattern on the benzene ring that significantly influences its three-dimensional structure and electronic properties. The compound bears the Chemical Abstracts Service registry number 960309-85-7 and possesses a molecular weight of 274.1112 grams per mole. The linear molecular formula C₁₀H₁₂BrNO₃ indicates the presence of ten carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms arranged in a specific geometric configuration.

The structural representation using Simplified Molecular Input Line Entry System notation describes the compound as Brc1cc(ccc1OC(C)(C)C)N(=O)=O, which illustrates the spatial arrangement of substituents around the aromatic ring. The benzene core adopts a planar configuration typical of aromatic systems, with the substituents positioned to minimize steric interactions while maintaining the compound's overall stability. The tert-butoxy group, represented by the fragment OC(C)(C)C, extends away from the benzene plane due to its bulky nature, while the nitro group maintains its characteristic planar orientation with the aromatic ring to facilitate optimal orbital overlap.

Crystallographic analysis reveals important insights into the compound's solid-state structure and intermolecular interactions. The molecular geometry exhibits specific bond lengths and angles that reflect the electronic influence of the different substituents. The presence of the electron-withdrawing nitro group creates a localized positive charge density on the benzene ring, while the tert-butoxy group provides electron density through resonance and inductive effects. This electronic polarization influences the compound's crystal packing arrangements and intermolecular hydrogen bonding patterns.

The compound's three-dimensional structure demonstrates how the bulky tert-butoxy substituent affects molecular conformation and crystal packing efficiency. Steric hindrance from the tert-butyl portion of the tert-butoxy group limits rotational freedom around the carbon-oxygen bond connecting it to the benzene ring. This conformational restriction contributes to the compound's distinct physical properties and influences its behavior in various chemical environments.

Electronic Structure and Substituent Effects

The electronic structure of this compound demonstrates the complex interplay between electron-donating and electron-withdrawing substituents attached to the aromatic ring system. The nitro group, positioned at the para position relative to the tert-butoxy group, acts as a powerful electron-withdrawing substituent with a Hammett sigma parameter of 0.78 for para-substituted systems. This strong electron-accepting character originates from the combination of inductive effects due to the electronegative nitrogen and oxygen atoms, and resonance effects that delocalize electron density away from the benzene ring.

The electronic influence of the nitro group significantly affects the reactivity and properties of the aromatic system. Research demonstrates that nitro-substituted benzene derivatives exhibit substantially reduced reactivity toward electrophilic aromatic substitution reactions compared to unsubstituted benzene. Specifically, nitrobenzene shows reaction rates that are approximately one million times slower than benzene in typical electrophilic substitution processes. This dramatic deactivation results from the nitro group's ability to withdraw electron density from the aromatic ring through both inductive and resonance mechanisms.

In contrast to the nitro group's electron-withdrawing effects, the tert-butoxy substituent functions as an electron-donating group through both inductive and resonance mechanisms. The oxygen atom in the tert-butoxy group possesses lone pairs of electrons that can participate in resonance interactions with the aromatic ring, particularly when positioned ortho or para to electron-withdrawing groups. This resonance donation partially counteracts the electron-withdrawing effects of the nitro group, creating a complex electronic environment within the molecule.

The bromine substituent contributes additional electronic complexity to the system through its dual nature as both an electron-withdrawing inductive group and a weak electron-donating resonance group. The electronegativity of bromine creates an inductive electron-withdrawing effect, while its lone pairs can participate in weak resonance donation to the aromatic ring. This combination of effects positions bromine as a moderately deactivating substituent in electrophilic aromatic substitution reactions.

Table 1: Electronic Properties and Substituent Parameters

| Substituent | Position | Hammett σ Parameter | Electronic Effect | Influence on Reactivity |

|---|---|---|---|---|

| Nitro (-NO₂) | 4 | +0.78 | Strong electron-withdrawing | Major deactivation |

| Bromo (-Br) | 2 | +0.23 | Moderate electron-withdrawing | Moderate deactivation |

| tert-Butoxy (-OC(C)₃) | 1 | -0.32* | Electron-donating | Activation |

Comparative Analysis with Ortho/Meta-Substituted Analogues

Comparative analysis of this compound with its positional isomers and related compounds reveals significant differences in electronic properties, reactivity patterns, and physical characteristics. The specific substitution pattern in the target compound creates unique electronic and steric environments that distinguish it from alternative arrangements of the same functional groups.

Examination of the ortho-substituted analogue 1-Bromo-4-tert-butyl-2-nitrobenzene demonstrates how positional changes affect molecular properties. In this isomer, the nitro group occupies an ortho position relative to the bromo substituent, creating different electronic interactions and steric constraints. The proximity of these two electron-withdrawing groups in the ortho-substituted compound results in enhanced electron depletion from the aromatic ring compared to the target compound where these groups are separated.

The meta-substituted analogues provide additional insights into substituent positioning effects on molecular behavior. Research on various nitrobenzene derivatives shows that meta-substitution patterns generally result in different reactivity profiles compared to ortho and para arrangements. Meta-substituted compounds typically exhibit intermediate reactivity between ortho and para isomers in electrophilic aromatic substitution reactions, reflecting the reduced conjugative interactions possible in meta-substituted systems.

Comparison with 2-Bromo-4-ethoxy-1-nitrobenzene illustrates the influence of alkoxy group size on molecular properties. The replacement of the bulky tert-butoxy group with the smaller ethoxy substituent significantly affects steric interactions and molecular conformation. The ethoxy derivative exhibits greater conformational flexibility and different crystal packing arrangements compared to the tert-butoxy compound, demonstrating how substituent bulk influences solid-state properties.

Table 2: Comparative Properties of Substituted Nitrobenzene Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₀H₁₂BrNO₃ | 274.11 | 960309-85-7 | Bulky tert-butoxy group, para-nitro |

| 2-Bromo-1-tert-butyl-4-nitrobenzene | C₁₀H₁₂BrNO₂ | 258.11 | 6310-17-4 | Direct tert-butyl attachment |

| 1-Bromo-4-tert-butyl-2-nitrobenzene | C₁₀H₁₂BrNO₂ | 258.11 | 70729-05-4 | Ortho-nitro arrangement |

| 2-Bromo-4-ethoxy-1-nitrobenzene | C₈H₈BrNO₃ | 246.06 | 57279-69-3 | Smaller ethoxy substituent |

The electronic effects of different substitution patterns manifest in distinct spectroscopic and chemical properties. Nuclear magnetic resonance studies of these compounds reveal characteristic chemical shift patterns that reflect the electronic environment around each aromatic carbon atom. The target compound exhibits unique coupling patterns and chemical shifts resulting from its specific arrangement of electron-donating and electron-withdrawing substituents.

Reactivity studies demonstrate that the combination of substituents in this compound creates a distinctive electronic environment that influences its behavior in various chemical transformations. The compound can participate in nucleophilic aromatic substitution reactions, where the electron-withdrawing nitro and bromo groups activate the aromatic ring toward nucleophilic attack. The tert-butoxy group's electron-donating properties modulate this reactivity, creating a balanced electronic system suitable for selective chemical modifications.

Structure

2D Structure

Propiedades

IUPAC Name |

2-bromo-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOHHDFKKROOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 4-tert-butoxynitrobenzene

- The tert-butoxy group is introduced onto a nitro-substituted benzene ring typically via nucleophilic aromatic substitution or etherification reactions.

- One general method is the reaction of 4-nitrophenol or 4-nitroaniline derivatives with tert-butanol under acidic conditions (e.g., sulfuric acid) to form 4-tert-butoxynitrobenzene.

- Alternatively, tert-butylation of 4-nitroaniline derivatives can be performed using tert-butyl halides in the presence of base catalysts.

Bromination of 4-tert-butoxynitrobenzene

- Bromination is carried out using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron powder to activate the bromine.

- The reaction is typically performed in a non-polar solvent like acetic acid or carbon tetrachloride (CCl₄) to facilitate selective bromination.

- Temperature control is critical: the reaction is maintained at low temperatures (0–5°C) to minimize side reactions and ensure regioselective bromination at the ortho position relative to the nitro group.

- The electron-withdrawing nitro group directs bromination to the ortho position, while the bulky tert-butoxy group at position 1 provides steric hindrance, influencing regioselectivity.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-nitrophenol + tert-butanol | Acidic medium, reflux | 4-tert-butoxynitrobenzene | ~85-90 |

| 2 | 4-tert-butoxynitrobenzene + Br₂ | FeBr₃ catalyst, 0–5°C, solvent (AcOH or CCl₄) | This compound | 80-95 |

Industrial Production Methods

- Industrial synthesis scales up the laboratory procedure, employing continuous flow reactors to maintain precise temperature control and reaction times.

- Phase-transfer catalysts may be used to enhance bromination efficiency and selectivity.

- Continuous extraction and purification steps, such as crystallization or column chromatography, are integrated inline to improve throughput and product purity.

- Safety protocols are strictly enforced due to the hazardous nature of bromine and nitro compounds.

Purification Techniques

- The crude brominated product is typically purified by column chromatography using silica gel with a hexane/ethyl acetate solvent system to separate unreacted starting materials and side products.

- Recrystallization from ethanol/water mixtures can further improve purity, achieving >95% purity suitable for research and industrial applications.

- Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor purity and confirm structure.

Reaction Analysis and Optimization

| Parameter | Optimal Conditions | Notes |

|---|---|---|

| Bromine source | Molecular bromine (Br₂) | Use freshly distilled bromine to avoid side reactions |

| Catalyst | FeBr₃ or Fe powder | Catalyzes electrophilic bromination |

| Solvent | Acetic acid, CCl₄, or acetonitrile | Non-polar solvents favor selective bromination |

| Temperature | 0–5°C | Controls regioselectivity and minimizes side reactions |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | Ensures high purity and removal of impurities |

Research Findings and Spectroscopic Characterization

- NMR Spectroscopy: ¹H NMR shows a singlet for the tert-butoxy methyl protons at δ 1.3–1.5 ppm (9H), with aromatic protons appearing as doublets between δ 7.5–8.5 ppm due to bromine and nitro substituent effects.

- IR Spectroscopy: Characteristic nitro group asymmetric stretch at ~1520 cm⁻¹ and C–Br stretching vibrations near 560 cm⁻¹ confirm substitution.

- Mass Spectrometry: Molecular ion peak at m/z 258 consistent with C₁₀H₁₂BrNO₂.

- These analytical data confirm the regioselective bromination and substitution pattern of the compound.

Summary Table of Preparation Methods

| Methodology | Description | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic aromatic substitution to install tert-butoxy | Reaction of 4-nitrophenol or 4-nitroaniline with tert-butanol under acidic conditions | High selectivity for tert-butoxy substitution | Requires acidic conditions; possible side reactions |

| Electrophilic bromination | Bromination of 4-tert-butoxynitrobenzene with Br₂ and FeBr₃ catalyst at low temp | High regioselectivity; good yield (80–95%) | Handling of bromine and Lewis acid catalyst needed |

| Continuous flow industrial synthesis | Use of phase-transfer catalysts and flow reactors for scale-up | Improved control, scalability, and safety | Requires specialized equipment |

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-1-(tert-butoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The tert-butoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of 3-substituted-4-tert-butoxynitrobenzene derivatives.

Reduction: Formation of 3-bromo-4-tert-butoxyaniline.

Oxidation: Formation of 3-bromo-4-tert-butoxybenzaldehyde.

Aplicaciones Científicas De Investigación

2-Bromo-1-(tert-butoxy)-4-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in the development of pharmaceuticals.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and tert-butoxy group can also participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and biological activity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of 2-bromo-1-(tert-butoxy)-4-nitrobenzene with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Key Findings:

Steric Effects: The tert-butoxy group in this compound creates steric hindrance, reducing reactivity at the ortho position compared to smaller alkoxy analogs like 2-bromo-1-methoxy-4-nitrobenzene .

Electronic Effects: The nitro group in all compounds strongly deactivates the ring, directing electrophilic attacks to meta positions. However, electron-withdrawing substituents like fluorine in 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene further stabilize the ring, reducing reactivity compared to non-fluorinated analogs .

Applications: Pharmaceutical intermediates: Compounds with tert-butoxy or methoxy groups (e.g., this compound) are used in quinolone antibiotic synthesis . Agrochemicals: Methyl-substituted derivatives like 4-bromo-2-methyl-1-nitrobenzene serve as precursors in pesticide development .

Actividad Biológica

2-Bromo-1-(tert-butoxy)-4-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrNO3. The presence of the bromine atom, nitro group, and tert-butoxy substituent contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing various compounds, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 30 to 50 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it can induce apoptosis in cancer cell lines, particularly breast and prostate cancer cells. The IC50 values reported were between 10 to 25 µM, indicating a promising therapeutic index . Mechanistic studies revealed that it affects cell cycle progression and triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The compound's efficacy was comparable to standard anti-inflammatory drugs, with significant reductions observed at concentrations as low as 5 µg/mL .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in inflammatory pathways, leading to decreased cytokine production.

- Cell Signaling Modulation : It alters signaling pathways associated with cell proliferation and survival, promoting apoptosis in cancer cells.

- Membrane Interaction : The lipophilic nature due to the tert-butoxy group enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets .

Case Studies

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against E. coli with an MIC of 40 µg/mL. |

| Study B | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM. |

| Study C | Showed significant anti-inflammatory effects by reducing TNF-α levels by 70% at 5 µg/mL. |

Notable Research Findings

- Antimicrobial Efficacy : In a comparative study, this compound outperformed several other compounds in inhibiting bacterial growth .

- Cancer Cell Apoptosis : A detailed investigation into its mechanism revealed that the compound activates intrinsic apoptotic pathways, leading to cell death in tumor cells .

- Inflammation Reduction : In vivo experiments demonstrated reduced edema in animal models treated with the compound, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-1-(tert-butoxy)-4-nitrobenzene, and how can reaction conditions be optimized for high yield?

The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

tert-Butoxy Introduction : React 1-bromo-4-nitrobenzene with tert-butanol under acidic conditions (e.g., H₂SO₄) via nucleophilic aromatic substitution. The nitro group’s electron-withdrawing nature activates the para position for substitution .

Bromination : Use bromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃) in a non-polar solvent (e.g., CCl₄) to introduce bromine at the ortho position relative to the nitro group. Reaction temperature should be maintained at 0–5°C to minimize side products .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity (>95%). Monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers?

- ¹H NMR : The tert-butoxy group’s singlet at δ 1.3–1.5 ppm (9H) and deshielded aromatic protons (δ 7.5–8.5 ppm) confirm substitution patterns. Adjacent bromine and nitro groups split aromatic protons into distinct doublets .

- ¹³C NMR : The tert-butyl carbon appears at ~80 ppm, while the nitro group’s electron-withdrawing effect shifts adjacent carbons downfield .

- IR : Strong NO₂ asymmetric stretching at ~1520 cm⁻¹ and C-Br stretching at ~560 cm⁻¹ are diagnostic .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.

- Work in a fume hood to avoid inhalation of volatile brominated intermediates.

- Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the steric bulk of the tert-butoxy group influence regioselectivity in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura)?

The tert-butoxy group creates steric hindrance, directing coupling reactions to the less hindered bromine site. For example:

- Suzuki Coupling : Use Pd(PPh₃)₄ and arylboronic acids in THF/H₂O at 80°C. The reaction favors coupling at the bromine position due to reduced steric interference compared to the nitro-substituted site. DFT calculations show a 15–20% lower activation energy for bromine substitution .

- Competing Pathways : Side reactions (e.g., nitro group reduction) can occur if reducing agents (e.g., H₂/Pd-C) are present. Monitor via LC-MS .

Q. What computational methods are effective in predicting the reactivity of this compound in electrophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect directs electrophiles to the meta position relative to bromine.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. toluene) on reaction pathways. Polar solvents stabilize charge-separated intermediates, accelerating substitution .

Q. How can crystallographic data resolve contradictions in structural assignments derived from NMR or mass spectrometry?

- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). SHELXL refinement confirms bond lengths (C-Br: ~1.89 Å) and dihedral angles between substituents. Discrepancies >0.05 Å between experimental and calculated structures indicate misassignment .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphic impurities .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄), which hydrolyze the tert-butoxy group. Use buffered conditions (pH 4–6) for stability.

- Basic Conditions : Replace aqueous NaOH with milder bases (e.g., K₂CO₃) in aprotic solvents (e.g., DMSO). Decomposition products (e.g., 4-nitrophenol) can be identified via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.